Cyclododec-3-en-1-ol
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Overview
Description
Cyclododec-3-en-1-ol is an organic compound with the molecular formula C12H22O It is a cyclic alcohol with a double bond located at the third carbon atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododec-3-en-1-ol can be synthesized through several methods. One common approach involves the treatment of cyclododec-3-en-1-one with isopropenylmagnesium bromide in tetrahydrofuran. This reaction primarily yields the E-isomer of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents, as well as reaction conditions, are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyclododec-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododec-3-en-1-one.
Reduction: It can be reduced to cyclododecanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Cyclododec-3-en-1-one.
Reduction: Cyclododecanol.
Substitution: Cyclododec-3-en-1-halides.
Scientific Research Applications
Cyclododec-3-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: This compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclododec-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclododecanol: A saturated analog of cyclododec-3-en-1-ol.
Cyclododec-3-en-1-one: The oxidized form of this compound.
Cyclododecadien-1-ol: A compound with two double bonds in the ring structure.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in its cyclic structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
41513-26-2 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
cyclododec-3-en-1-ol |
InChI |
InChI=1S/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h6,8,12-13H,1-5,7,9-11H2 |
InChI Key |
VZKCZKATLSGNPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CC=CCCC1)O |
Origin of Product |
United States |
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